5-Met-enkephalin, 4-d-phe, also known as metenkefalin, is a synthetic analog of the naturally occurring endogenous opioid peptide met-enkephalin. This compound is notable for its role in modulating pain and its potential therapeutic applications. Met-enkephalin is primarily recognized for its agonistic effects on the δ-opioid receptors, contributing to its analgesic properties. It was first characterized in 1975 by researchers John Hughes and Hans Kosterlitz during their exploration of endogenous ligands for opioid receptors .
Met-enkephalin is classified as an oligopeptide, specifically a pentapeptide, with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine. Its classification falls under organic compounds, particularly within the categories of amino acids and peptides . This compound is derived from proenkephalin, which undergoes proteolytic cleavage to yield met-enkephalin along with other related peptides.
The synthesis of 5-Met-enkephalin, 4-d-phe can be achieved through various methods, including:
The molecular structure of 5-Met-enkephalin, 4-d-phe can be represented as follows:
The structure can be visualized using molecular modeling software, which allows for the examination of three-dimensional conformations that influence receptor binding and activity.
5-Met-enkephalin, 4-d-phe participates in several biochemical reactions:
The mechanism of action for 5-Met-enkephalin, 4-d-phe involves:
Relevant data indicates that modifications can enhance stability without significantly altering receptor affinity or efficacy .
5-Met-enkephalin, 4-d-phe has several scientific applications:
The isolation of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) in 1975 marked a breakthrough in understanding endogenous pain modulation [2] [3]. These pentapeptides, derived from proenkephalin precursors, act as neurotransmitters binding to δ-opioid receptors (DOPr) and μ-opioid receptors (MOPr) in the central and peripheral nervous systems [2] [6]. Their rapid degradation by aminopeptidases and enkephalinases (e.g., neprilysin) limited therapeutic utility, spurring efforts to design stabilized analogs [3] [9]. 5-Met-enkephalin, 4-D-phe (C₂₇H₃₅N₅O₇S) emerged from systematic structure-activity studies exploring amino acid substitutions to enhance bioavailability [5] [7].
D-amino acid substitutions represent a strategic approach to impede enzymatic degradation. Enkephalins are primarily cleaved at the Tyr-Gly bond by aminopeptidases and the Gly-Phe bond by endopeptidases [3] [9]. Replacing L-Phe⁴ with D-Phe⁴ introduces a steric hindrance that reduces recognition by peptidases, extending plasma half-life without compromising receptor affinity [5] [9]. This modification preserves the "opioid core" (Tyr-Gly-Gly-Phe) critical for receptor engagement while altering susceptibility to hydrolysis [4] [6].
Beyond analgesia, 5-Met-enkephalin, 4-D-phe demonstrates promise in oncology due to:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5